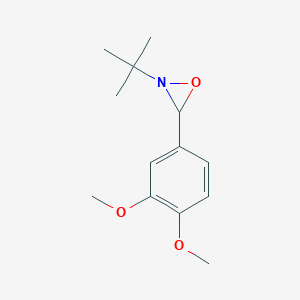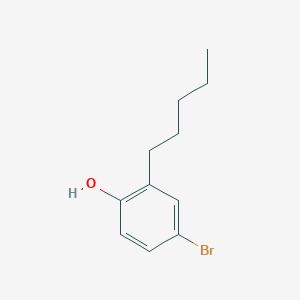
Calcium;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium copper titanate, also known as CaCu₃Ti₄O₁₂, is a fascinating intermetallic compound that belongs to the family of titanates. This compound exhibits unique properties due to its complex crystal structure, which contributes to its distinctive characteristics. Calcium copper titanate is known for its remarkable electrical and dielectric properties, making it a subject of intense research in the field of materials science .
Méthodes De Préparation
The synthesis of calcium copper titanate involves the careful combination of calcium, copper, and titanium compounds under specific conditions. The most common method for producing this intermetallic compound is through solid-state reactions, where powders of the respective metal oxides or carbonates are mixed and heated at elevated temperatures . Another method involves the molten salt-assisted technique, which allows for the preparation of nano-sized calcium copper titanate with enhanced dielectric properties .
Analyse Des Réactions Chimiques
Calcium copper titanate undergoes various chemical reactions, including precipitation and displacement reactions. For example, calcium can displace copper from a copper sulfate solution to create calcium sulfate and copper . Additionally, calcium ions can influence the corrosion reaction of copper in drinking water, affecting the release of corrosion by-products . These reactions are typically carried out under specific conditions, such as varying concentrations of reagents and controlled temperatures.
Applications De Recherche Scientifique
Calcium copper titanate has a wide range of scientific research applications due to its unique properties. In the field of electronics, it is used in the development of capacitors and sensors due to its high dielectric constant and ferroelectric behavior . Additionally, calcium copper titanate is used in the fabrication of high dielectric constant functional ceramic-polymer composites, which have prospective applications in high-frequency regions .
Mécanisme D'action
The mechanism of action of calcium copper titanate is closely related to its crystal structure and the ability of the titanium and copper ions to undergo displacements within the lattice. This arrangement imparts unique electronic and dielectric properties to the material, allowing it to switch between polarization states when subjected to an external electric field . The ferroelectric nature of calcium copper titanate is a result of the displacements of titanium and copper ions within the crystal lattice.
Comparaison Avec Des Composés Similaires
Calcium copper titanate can be compared with other titanates and perovskite oxide ceramics, such as barium titanate and strontium titanate. These compounds also exhibit interesting electrical and dielectric properties but differ in their specific applications and characteristics. For example, barium titanate is widely used in capacitors and piezoelectric devices, while strontium titanate is known for its optical properties . Calcium copper titanate stands out due to its colossal dielectric constant and unique ferroelectric behavior .
Propriétés
Numéro CAS |
12431-68-4 |
|---|---|
Formule moléculaire |
CaCu |
Poids moléculaire |
103.62 g/mol |
Nom IUPAC |
calcium;copper |
InChI |
InChI=1S/Ca.Cu |
Clé InChI |
HAUBPZADNMBYMB-UHFFFAOYSA-N |
SMILES canonique |
[Ca].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)



